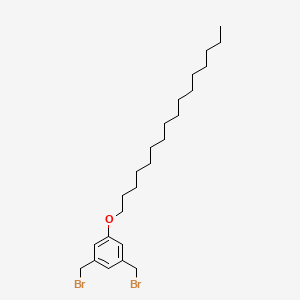
1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene is an organic compound with a complex structure that includes bromomethyl and hexadecyloxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene typically involves the bromination of 1,3-bis(methyl)-5-(hexadecyloxy)benzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include the corresponding methyl derivatives.
Applications De Recherche Scientifique
1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of polymers and dendrimers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an antimicrobial agent due to the presence of bromine atoms, which are known to enhance biological activity.
Industry: Used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene involves its interaction with molecular targets through its bromomethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that can alter their function. The hexadecyloxy group provides hydrophobic interactions that can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(bromomethyl)benzene: Lacks the hexadecyloxy group, making it less hydrophobic and potentially less effective in biological applications.
1,3-Bis(chloromethyl)-5-(hexadecyloxy)benzene: Similar structure but with chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
1,3-Bis(bromomethyl)-5-(octadecyloxy)benzene: Similar structure but with a longer alkyl chain, which may affect its solubility and interaction with biological membranes.
Uniqueness
1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene is unique due to the combination of bromomethyl and hexadecyloxy groups, which confer both reactivity and hydrophobicity. This makes it a versatile compound for various applications, particularly in the development of new materials and biologically active molecules.
Propriétés
Numéro CAS |
794511-66-3 |
|---|---|
Formule moléculaire |
C24H40Br2O |
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
1,3-bis(bromomethyl)-5-hexadecoxybenzene |
InChI |
InChI=1S/C24H40Br2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-24-18-22(20-25)17-23(19-24)21-26/h17-19H,2-16,20-21H2,1H3 |
Clé InChI |
WAPZLVUYOIFJBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14229932.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide](/img/structure/B14229944.png)
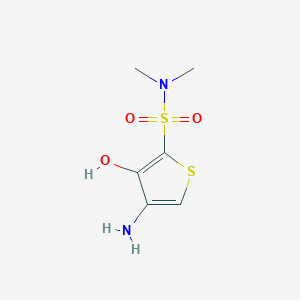
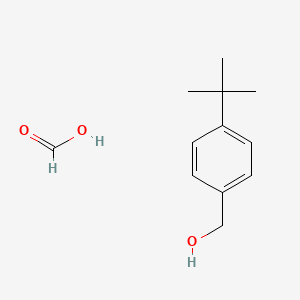
![1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14229964.png)
methanone](/img/structure/B14229968.png)
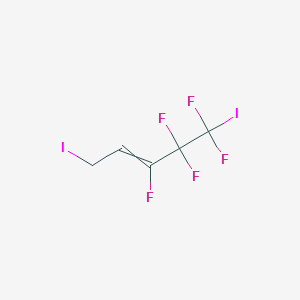

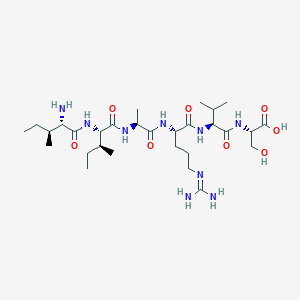
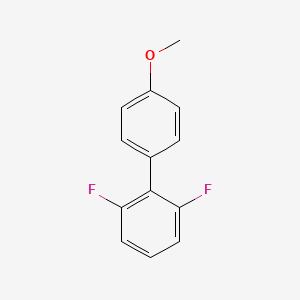
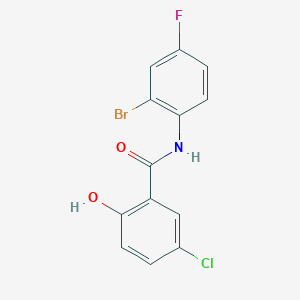
![4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine](/img/structure/B14230028.png)
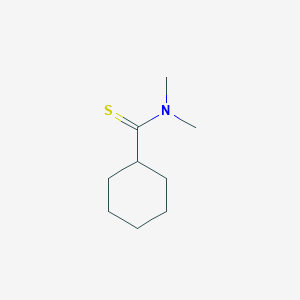
![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
